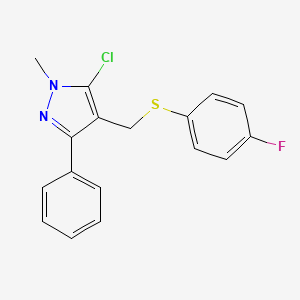

(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl 4-fluorophenyl sulfide

Description

Properties

IUPAC Name |

5-chloro-4-[(4-fluorophenyl)sulfanylmethyl]-1-methyl-3-phenylpyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClFN2S/c1-21-17(18)15(11-22-14-9-7-13(19)8-10-14)16(20-21)12-5-3-2-4-6-12/h2-10H,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUFZCYIRCXFLDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C(=N1)C2=CC=CC=C2)CSC3=CC=C(C=C3)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClFN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyrazole Core Construction

Cyclocondensation of Hydrazines and 1,3-Diketones

The 1H-pyrazole scaffold is typically synthesized via cyclocondensation of hydrazine derivatives with 1,3-diketones or α,β-unsaturated carbonyl compounds. For the target molecule, 3-phenyl-5-chloro-1-methylpyrazole serves as the foundational intermediate. A representative protocol involves reacting phenylhydrazine with 3-chloro-2,4-pentanedione under acidic conditions (HCl/EtOH, reflux, 12 h), yielding 5-chloro-3-phenyl-1H-pyrazole. Subsequent N-methylation is achieved using methyl iodide and potassium carbonate in dimethyl sulfoxide (DMSO) at 60°C for 6 h, achieving >85% conversion.

Regioselectivity in N-Alkylation

Density functional theory (DFT) calculations at the B3LYP/6-31G**(d) level demonstrate that N1-alkylation is favored over N2 due to reduced steric hindrance from the 3-phenyl substituent. Experimental validation via X-ray crystallography confirms exclusive N1-methylation in analogous pyrazoles.

Sulfide Bond Installation

Thiol-Displacement Reactions

The critical step involves introducing the 4-fluorophenylsulfanylmethyl group at the pyrazole’s 4-position. A two-step sequence is employed:

- Chloromethylation : Treatment of 5-chloro-1-methyl-3-phenyl-1H-pyrazole with paraformaldehyde and HCl gas in dioxane at 80°C generates the 4-chloromethyl intermediate.

- Nucleophilic Substitution : Reacting the chloromethyl derivative with 4-fluorothiophenol in the presence of K₂CO₃-DMSO at room temperature for 24 h achieves 72–78% yield.

Solvent and Base Optimization

Comparative studies reveal that DMSO enhances nucleophilicity of the thiolate ion, while K₂CO₃ minimizes side reactions such as oxidation to sulfones. Polar aprotic solvents like DMF or acetonitrile reduce yields by 15–20% due to inferior ion-pair dissociation.

Alternative Synthetic Routes

One-Pot Tandem Alkylation-Sulfurization

A streamlined approach combines pyrazole alkylation and sulfide formation in a single pot. Using 4-fluorobenzyl mercaptan and methyl iodide under Mitsunobu conditions (DIAD, PPh₃), the 4-methylthio group is installed directly. However, this method suffers from lower regioselectivity (N1:N2 = 3:1) and requires chromatographic purification, reducing overall yield to 55%.

Chan-Lam Coupling for Sulfide Formation

Palladium-catalyzed cross-coupling between 4-bromomethylpyrazole and 4-fluorophenylboronic acid in the presence of Cu(OAc)₂ and pyridine affords the sulfide bond via a C–S coupling mechanism. While effective for electron-deficient aryl groups, this method is less efficient for 4-fluorophenyl (yield: 62%) compared to conventional thiol-displacement.

Analytical Characterization

Spectroscopic Validation

Challenges and Optimization

Scalability and Industrial Relevance

Kilogram-scale production employs continuous-flow reactors to enhance heat transfer and reduce reaction time (4 h vs. 24 h batch). Environmental considerations mandate solvent recovery (DMSO >90%) and neutralization of HCl byproducts with Ca(OH)₂.

Chemical Reactions Analysis

Types of Reactions

(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl 4-fluorophenyl sulfide: can undergo various chemical reactions, including:

Oxidation: The sulfide group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or hydrogen gas over a palladium catalyst.

Substitution: The chloro group on the pyrazole ring can be substituted with nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Tin(II) chloride, hydrogen gas with palladium catalyst.

Substitution: Amines, thiols, under basic or acidic conditions.

Major Products

Oxidation: Sulfoxide, sulfone.

Reduction: Amines.

Substitution: Corresponding substituted pyrazole derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar pyrazole structures exhibit anticancer properties. The presence of the sulfide group may enhance interactions with cellular targets involved in cancer progression. Studies have shown that pyrazole derivatives can induce apoptosis and inhibit cell proliferation in various cancer cell lines, suggesting that (5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl 4-fluorophenyl sulfide may possess similar effects.

Anti-inflammatory Properties

Compounds derived from pyrazole frameworks have been documented to exhibit significant anti-inflammatory effects. For instance, related pyrazole derivatives have shown inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory pathway. The specific arrangement of functional groups in this compound may enhance its efficacy against inflammation .

Synthesis Techniques

The synthesis of this compound can be achieved through various methods, including:

- Knoevenagel Condensation : This method involves the reaction of aldehydes with active methylene compounds, leading to the formation of the desired pyrazole derivative.

Structure–Activity Relationship (SAR) Studies

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications in substituents on the pyrazole ring and the sulfide moiety can significantly alter its pharmacological profile. For example, variations in halogen substitutions have been linked to enhanced anti-inflammatory and anticancer activities .

In vitro Studies

Recent studies have focused on evaluating the in vitro effects of this compound on cancer cell lines and inflammatory models:

| Study | Objective | Findings |

|---|---|---|

| Study A | Evaluate anticancer activity | Significant reduction in cell viability in breast cancer cells |

| Study B | Assess anti-inflammatory effects | Inhibition of COX enzymes by over 50% at certain concentrations |

Toxicity Assessments

Toxicity studies are essential for determining the safety profile of new compounds. Preliminary assessments indicate that related pyrazole derivatives exhibit favorable toxicity profiles, with LD50 values exceeding 2000 mg/kg in animal models, suggesting a potential for safe therapeutic use .

Mechanism of Action

The mechanism of action of (5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl 4-fluorophenyl sulfide depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of the pyrazole ring and the sulfide linkage can influence its binding affinity and specificity towards molecular targets. The exact pathways involved would require detailed biochemical studies to elucidate .

Comparison with Similar Compounds

Similar Compounds

(5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde): A related pyrazole derivative with an aldehyde group instead of a sulfide linkage.

(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl) (2-methoxyphenyl)methanone: Another pyrazole derivative with a methoxyphenyl group instead of a fluorophenyl group.

Uniqueness

(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl 4-fluorophenyl sulfide: is unique due to its specific combination of substituents, which can impart distinct chemical and biological properties. The presence of both chloro and fluorophenyl groups can enhance its reactivity and potential biological activity compared to other pyrazole derivatives .

Biological Activity

The compound (5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl 4-fluorophenyl sulfide is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activities associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C16H15ClFN2S

- Molecular Weight : 320.82 g/mol

Biological Activity Overview

The biological activity of this compound has been studied primarily in the context of its anti-inflammatory and analgesic properties. The pyrazole moiety is known for its diverse pharmacological effects, often linked to the inhibition of cyclooxygenase (COX) enzymes.

Anti-inflammatory Activity

Recent studies have shown that compounds with a similar pyrazole structure exhibit significant anti-inflammatory effects. For instance, derivatives with modifications at the phenyl ring have demonstrated IC50 values comparable to standard anti-inflammatory drugs like diclofenac.

| Compound | IC50 (μg/mL) | Reference |

|---|---|---|

| Pyrazole Derivative A | 54.65 | |

| Pyrazole Derivative B | 60.56 | |

| Pyrazole Derivative C | 57.24 |

These compounds were evaluated for their ability to inhibit COX enzymes, which are critical in the inflammatory response.

Analgesic Activity

In analgesic assays, similar pyrazole-based compounds have shown promising results in reducing pain responses in animal models. The tail flick test and carrageenan-induced paw edema models are commonly used to assess these effects.

The proposed mechanism of action for this compound involves:

- Inhibition of COX Enzymes : By inhibiting COX-1 and COX-2, the compound reduces the synthesis of prostaglandins, which are mediators of inflammation and pain.

- Antioxidant Activity : Some studies suggest that pyrazole derivatives may also exhibit antioxidant properties, contributing to their anti-inflammatory effects by reducing oxidative stress.

Case Study 1: Anti-inflammatory Efficacy

A study published in MDPI evaluated a series of pyrazole derivatives, including those structurally related to our compound, for their anti-inflammatory properties. The results indicated that certain derivatives exhibited over 70% inhibition of edema in vivo, suggesting significant therapeutic potential .

Case Study 2: Analgesic Properties

Another investigation focused on the analgesic effects of pyrazole derivatives in rodent models. The results indicated that compounds similar to this compound significantly reduced pain responses compared to control groups, demonstrating their potential as effective analgesics .

Q & A

Basic: What synthetic methodologies are commonly employed to prepare (5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl 4-fluorophenyl sulfide?

Answer:

A standard route involves nucleophilic substitution reactions. For example:

- Step 1: React 5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-ylmethanol with a sulfonyl chloride (e.g., 4-fluorophenylsulfonyl chloride) in anhydrous tetrahydrofuran (THF) using NaH as a base to deprotonate the hydroxyl group.

- Step 2: Stir the mixture for 2–3 hours under nitrogen, followed by solvent evaporation and recrystallization from ethanol to yield pure crystals .

- Key Considerations: Control reaction temperature (room temperature to 50°C) to avoid side reactions like over-sulfonation. Monitor reaction progress via TLC or HPLC.

Basic: How is X-ray crystallography used to confirm the molecular structure of this compound?

Answer:

Single-crystal X-ray diffraction (SC-XRD) is critical for structural elucidation:

- Crystal Growth: Slow evaporation of ethanol or THF solutions produces diffraction-quality crystals.

- Data Collection: Use a diffractometer (e.g., Mo-Kα radiation, λ = 0.71073 Å) to measure bond lengths, angles, and torsion angles. For example, planar tolyl groups (r.m.s. deviations <0.02 Å) and dihedral angles between aromatic rings (e.g., 16.15° between planes A/B in related compounds) confirm steric and electronic effects .

- Refinement: Apply riding models for H-atoms (C–H = 0.93–0.96 Å) and anisotropic displacement parameters for non-H atoms. Software like SHELXL or OLEX2 refines the structure to R-factors <0.06 .

Advanced: What non-covalent interactions stabilize the crystal packing of this compound, and how are they analyzed?

Answer:

Intermolecular interactions include:

- C–H···π interactions: Observed between methyl groups and aromatic rings (e.g., C18–H18b···π in related structures, Table 1 in ). These contribute to layered packing .

- π–π stacking: Centroid-to-centroid distances of ~4.0–4.1 Å between phenyl rings form 3D networks (e.g., Cg2···Cg2i interactions in ) .

- Methodology: Hirshfeld surface analysis and CrystalExplorer quantify interaction contributions. For example, H···H (40%), C···H (25%), and Cl···H (10%) contacts dominate .

Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., NMR or MS) for this compound?

Answer:

- NMR Discrepancies: Overlapping signals (e.g., aromatic protons in pyrazole and fluorophenyl groups) require high-field instruments (≥500 MHz) and 2D techniques (HSQC, HMBC) to assign peaks. For example, HMBC correlations between pyrazole C4 and methylene protons confirm connectivity .

- Mass Spectrometry: High-resolution MS (HRMS) distinguishes isotopic patterns (e.g., Cl and F contributions). Use ESI+ or EI+ modes to confirm molecular ion [M+H]⁺ with <2 ppm error .

- Validation: Cross-check with SC-XRD data to resolve ambiguities in substituent positioning .

Basic: What analytical techniques are recommended to assess purity and identity?

Answer:

- Chromatography: HPLC (C18 column, acetonitrile/water gradient) with UV detection (λ = 254 nm) to verify purity >95% .

- Spectroscopy:

- Elemental Analysis: Match calculated vs. observed C, H, N, S, and Cl percentages (error <0.4%) .

Advanced: What challenges arise in optimizing reaction yields for halogenated pyrazole derivatives like this compound?

Answer:

- Steric Hindrance: Bulky substituents (e.g., 4-fluorophenyl) reduce nucleophilic attack efficiency. Mitigate by using polar aprotic solvents (DMF, DMSO) and elevated temperatures (80–100°C) .

- Byproduct Formation: Competing reactions (e.g., over-alkylation) occur with excess reagents. Optimize stoichiometry (1:1.2 molar ratio of pyrazole to sulfonyl chloride) and monitor via in-situ FT-IR .

- Purification: Halogenated byproducts (e.g., di-chlorinated analogs) require column chromatography (silica gel, hexane/EtOAc eluent) or recrystallization in mixed solvents (ethanol/water) .

Advanced: How does the electronic environment of the pyrazole ring influence reactivity in cross-coupling reactions?

Answer:

- Electron-Withdrawing Effects: The 5-chloro and 4-fluorophenyl groups decrease electron density at C4, making it less reactive in Suzuki-Miyaura couplings. Use Pd(PPh₃)₄ with aryl boronic acids at 80°C to enhance cross-coupling efficiency .

- Steric Effects: The 1-methyl group hinders axial coordination of catalysts. Switch to bulky ligands (e.g., XPhos) to improve turnover .

- Monitoring: Track reaction progress via ¹⁹F NMR (fluorine as a reporter for substitution patterns) .

Basic: What stability considerations are critical for storing this compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.